1-Bromo-4-((2-bromoethoxy)methyl)benzene

Übersicht

Beschreibung

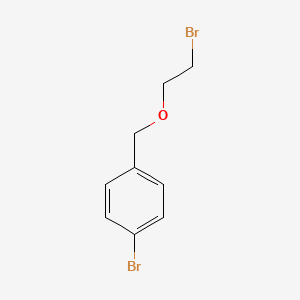

“1-Bromo-4-((2-bromoethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H10Br2O. It has an average mass of 293.983 Da .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as BrC6H4CH2OCH2CH2Br. This structure includes a benzene ring substituted with a bromine atom and a ((2-bromoethoxy)methyl) group .Chemical Reactions Analysis

The chemical reactions of “this compound” are likely to involve nucleophilic substitution reactions, similar to other brominated aromatic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Bromo-4-((2-bromoethoxy)methyl)benzene is involved in various chemical syntheses and reactions, reflecting its utility in creating complex molecular structures. For instance, it plays a role in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials like flurbiprofen. The synthesis process highlights challenges such as the need for cost-effective and environmentally friendly reactions, avoiding expensive catalysts like palladium and toxic reactants. This compound's involvement in such syntheses demonstrates its importance in developing pharmaceuticals and other chemical materials (Qiu et al., 2009).

Environmental and Biological Implications

While this compound is primarily used in chemical syntheses, it's crucial to understand its environmental and biological implications. Compounds like this can contribute to the presence of brominated and other halogenated contaminants in the environment, which have been studied for their potential health impacts. For example, polybrominated dibenzo-p-dioxins and dibenzofurans are trace contaminants in flame retardants and can form during the combustion of such chemicals. They share similar toxicological profiles with their chlorinated counterparts, suggesting that brominated compounds, potentially including or derived from this compound, could have significant environmental and health effects (Mennear & Lee, 1994).

Applications in Supramolecular Chemistry

Benzene derivatives, such as this compound, are pivotal in the field of supramolecular chemistry. These compounds are used in constructing complex molecular architectures with potential applications in nanotechnology, polymer processing, and biomedical fields. The structural versatility of benzene-based compounds enables their use in creating nanometer-sized structures stabilized by hydrogen bonding, which are essential for developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .

Mode of Action

The mode of action of 1-Bromo-4-((2-bromoethoxy)methyl)benzene involves reactions at the benzylic position . This compound can participate in free radical bromination, nucleophilic substitution, and oxidation . The bromine atoms in the molecule can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide range of compounds .

Biochemical Pathways

Brominated compounds like this are often used in the synthesis of complex organic molecules, suggesting that they could potentially affect a wide range of biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution . .

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other substances can also influence its reactivity .

Eigenschaften

IUPAC Name |

1-bromo-4-(2-bromoethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGBJBUMWQYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

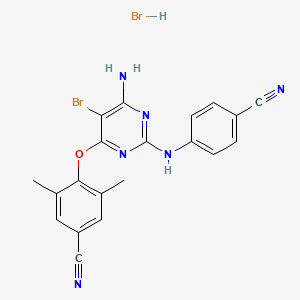

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3075369.png)

amine hydrochloride](/img/structure/B3075377.png)

![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

![3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075428.png)